REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[OH:11].[Br:12]N1C(=O)CCC1=O>[H-].[Na+].C(Cl)(Cl)Cl>[Br:12][C:7]1[CH:6]=[C:5]([O:9][CH3:10])[C:4]([OH:11])=[C:3]([O:2][CH3:1])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.77 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
26 mg
|
Type
|
catalyst
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at −35° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL flask fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to room temperature over the next 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The tan solid was stirred with 100 mL ether
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a tan solid, which
|
Type
|
DISSOLUTION
|
Details
|
was then dissolved
|
Type
|
CUSTOM
|
Details
|
The solution was decanted from the brown oil
|
Type
|
FILTRATION
|
Details
|
filtered through a pre-heated celite pad into a heated flask
|
Type
|
TEMPERATURE
|
Details
|
to cool at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
White wooly needles were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)OC)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.22 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |